molecular formula C19H18N2O3S B2507770 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 2034335-05-0

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No.: B2507770
CAS No.: 2034335-05-0
M. Wt: 354.42
InChI Key: LWDLRHQMTTXRCU-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepane core modified with a sulfone (dioxido) group at position 1, a phenyl substituent at position 7, and a benzonitrile moiety attached via a carbonyl group.

Properties

IUPAC Name

3-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c20-14-15-5-4-8-17(13-15)19(22)21-10-9-18(25(23,24)12-11-21)16-6-2-1-3-7-16/h1-8,13,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDLRHQMTTXRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multicomponent reactions and cyclization processes. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, amines, isocyanides, and carbonyl compounds . This method allows for the efficient construction of the thiazepane ring system under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the parent compound .

Scientific Research Applications

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (CAS Number) Molecular Formula Molecular Weight Key Substituents/Features
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile (Target) C₁₈H₁₇N₃O₃S 367.41 g/mol - 7-Phenyl group
- Sulfone (dioxido) at position 1
- Benzonitrile via carbonyl
3-{3-[(Morpholin-4-yl)methyl]-1,4-thiazepane-4-carbonyl}benzonitrile (BK66302, CAS 1448047-23-1) C₁₈H₂₃N₃O₂S 345.46 g/mol - Morpholinylmethyl group at position 3
- No sulfone group
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile (CAS 1706226-40-5) C₁₉H₁₆FN₃OS 369.41 g/mol - 2-Fluorophenyl at position 7
- No sulfone group
(5-Cyclopropylisoxazol-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone (CAS 1706056-38-3) C₂₀H₂₀FN₃O₂S 401.46 g/mol - 2-Fluorophenyl at position 7
- Cyclopropylisoxazole substituent
Key Observations:

Sulfone Group Impact: The target compound’s sulfone group increases polarity and molecular weight compared to non-sulfonated analogs like BK66302 and CAS 1706226-40-2.

Substituent Variations :

  • Fluorophenyl vs. Phenyl : The 2-fluorophenyl group in CAS 1706226-40-5 introduces electron-withdrawing effects, which may alter binding interactions in biological targets compared to the unsubstituted phenyl group in the target compound.
  • Morpholinylmethyl vs. Sulfone : BK66302’s morpholinylmethyl group adds hydrogen-bonding capacity, which could influence receptor binding but reduces polarity relative to the sulfone-containing target.

Heterocyclic Modifications : CAS 1706056-38-3 replaces the benzonitrile with a cyclopropylisoxazole group, introducing steric bulk and altering electronic properties, which may shift target selectivity .

Hypothesized Pharmacological Implications

  • Benzonitrile Group : Commonly found in kinase inhibitors (e.g., crizotinib), the benzonitrile in the target compound and BK66302 may target ATP-binding pockets in enzymes .
  • Sulfone Group: The sulfone in the target compound could reduce oxidative metabolism, extending half-life compared to non-sulfonated analogs.
  • Fluorine Substitution : The 2-fluorophenyl group in CAS 1706226-40-5 may enhance lipophilicity and membrane permeability, balancing solubility and bioavailability .

Biological Activity

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is a synthetic compound characterized by its unique structural features, including a thiazepane ring and dioxido substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Overview

The molecular formula of this compound is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S, with a molecular weight of 354.4 g/mol. The presence of the thiazepane ring contributes to its pharmacological properties by influencing lipophilicity and reactivity with biological targets.

Biological Activity

The biological activity of this compound has been assessed through various bioassays. Compounds with similar structures often exhibit a range of activities:

Antimicrobial Activity

Research indicates that thiazepane derivatives can possess significant antimicrobial properties. The presence of the dioxido group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Studies have shown that compounds with thiazepane rings can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways crucial for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Thiazepane Derivative A : Exhibited high selectivity against specific bacteria, demonstrating potential as an antimicrobial agent.
  • Thiazepane Derivative B : Induced apoptosis in various cancer cell lines, suggesting promising anticancer activity.
  • Thiazole-Based Compound : Showed anti-inflammatory properties by reducing cytokine production, highlighting the therapeutic potential of thiazole derivatives.

Comparative Analysis

The following table summarizes various compounds related to this compound and their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Thiazepane Derivative AContains sulfur and nitrogenAntimicrobialHigh selectivity against certain bacteria
Thiazepane Derivative BSimilar ring structureAnticancerInduces apoptosis in specific cancer cell lines
Thiazole-Based CompoundThiazole ring instead of thiazepaneAnti-inflammatoryEffective in reducing cytokine production

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Interaction : It could modulate receptor activity involved in signaling pathways related to inflammation or cancer progression.

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